molecular formula C8H12ClNO B3385653 3-Butyl-5-(chloromethyl)-1,2-oxazole CAS No. 64988-72-3

3-Butyl-5-(chloromethyl)-1,2-oxazole

Cat. No.: B3385653
CAS No.: 64988-72-3
M. Wt: 173.64 g/mol
InChI Key: MRSPNNOEVHXZNB-UHFFFAOYSA-N
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Description

3-Butyl-5-(chloromethyl)-1,2-oxazole is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(chloromethyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of butylamine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 100°C to ensure the formation of the oxazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(chloromethyl)-1,2-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

    Oxidation Reactions:

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of more saturated heterocycles, which may have different chemical properties.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation might introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, 3-Butyl-5-(chloromethyl)-1,2-oxazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These compounds can interact with biological macromolecules, influencing biochemical pathways and cellular processes.

Medicine

Medicinal chemistry explores the use of this compound derivatives as potential therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development, particularly in the treatment of diseases such as cancer and infections.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-Butyl-5-(chloromethyl)-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-5-(chloromethyl)-1,2,4-oxadiazole
  • 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole
  • 5-(Chloromethyl)-3-(4-methylbenzyl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 3-Butyl-5-(chloromethyl)-1,2-oxazole has a distinct oxazole ring structure, which imparts unique reactivity and properties

Properties

IUPAC Name

3-butyl-5-(chloromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-2-3-4-7-5-8(6-9)11-10-7/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSPNNOEVHXZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NOC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494366
Record name 3-Butyl-5-(chloromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64988-72-3
Record name 3-Butyl-5-(chloromethyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64988-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butyl-5-(chloromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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